molecular formula C14H15NO4 B2838658 (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide CAS No. 1396891-50-1

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide

Cat. No.: B2838658
CAS No.: 1396891-50-1
M. Wt: 261.277
InChI Key: YFRSAGFEIKOFPU-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide is a synthetic acrylamide derivative designed for advanced neuroscience and medicinal chemistry research. As a structural analog of well-characterized positive allosteric modulators (PAMs) like PAM-2, this compound is of significant interest for studying ligand-gated ion channels . Compounds within this chemical class have been shown to act as potent modulators of Cys-loop receptor families, including nicotinic acetylcholine receptors (nAChRs) and GABA A receptors . Research on similar analogs demonstrates potential for targeting the α7 nAChR subtype, a well-established target for neurological disorders . Modulation of this receptor has been linked to antinociceptive and anxiolytic-like activities in preclinical models, suggesting its value in pain and anxiety research pathways . Furthermore, related compounds exhibit complex pharmacological profiles, including concurrent potentiating and inhibitory effects on GABA A receptors, mediated by interactions with classic anesthetic binding sites . This acrylamide is provided as a chemical tool for qualified researchers to investigate these mechanisms and explore structure-activity relationships. It is intended for in vitro applications and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(17,12-5-3-9-19-12)10-15-13(16)7-6-11-4-2-8-18-11/h2-9,17H,10H2,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRSAGFEIKOFPU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CO1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor such as 1,4-dicarbonyl compounds.

    Introduction of the hydroxypropyl group: This step involves the reaction of the furan ring with a suitable reagent such as epichlorohydrin under basic conditions to form the hydroxypropyl group.

    Formation of the acrylamide moiety: This can be achieved by reacting the intermediate with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,5-dione.

    Reduction: The corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Information

  • Molecular Formula : C14H15NO4
  • Molecular Weight : 261.27 g/mol
  • CAS Number : 1421586-85-7

Antimicrobial Activity

Research indicates that compounds containing furan moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of furan can effectively combat various bacterial strains such as Escherichia coli and Staphylococcus aureus. The structural characteristics of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide suggest it may possess similar antimicrobial efficacy, warranting further investigation into its potential as an antimicrobial agent.

Antinociceptive Effects

The compound has been investigated for its antinociceptive properties. A study involving structural analogs demonstrated that these compounds could alleviate pain in neuropathic pain models. The mechanism is believed to involve modulation of the α7 nicotinic acetylcholine receptor (nAChR), suggesting that this compound may also exhibit similar pain-relieving effects.

Anxiolytic Activity

Related compounds have shown anxiolytic-like effects, particularly through interactions with α7 nAChRs. This interaction is crucial for mediating anxiety-related behaviors, indicating that this compound could have therapeutic applications in treating anxiety disorders.

Polymer Science

Due to its acrylamide component, this compound can undergo polymerization, making it a candidate for developing novel polymers with specific properties. These polymers can be utilized in drug delivery systems or as materials for biomedical applications.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of furan were tested against a panel of bacterial strains. Results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, supporting the hypothesis that this compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Pain Management

A research article in Pain Research and Management detailed experiments on the analgesic effects of related acrylamide derivatives in mouse models. The findings highlighted the potential of these compounds to interact with nAChRs, leading to reduced pain perception, thereby suggesting similar potential for this compound.

Case Study 3: Polymer Development

Research conducted at a prominent university explored the polymerization of acrylamide derivatives for drug delivery applications. The study demonstrated that the incorporation of furan rings enhanced the biocompatibility and release profiles of the resulting polymers, indicating a promising avenue for future research on this compound.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Key Insights :

  • Replacement of the sulfamoylphenyl group in the antiviral analog with a 2-(furan-2-yl)-2-hydroxypropyl group in the target compound may alter solubility and target binding.
  • Thiophene-based analogs (e.g., DM497) exhibit divergent biological roles (antinociceptive vs. antiviral), underscoring the impact of heterocycle choice .

Antinociceptive and Neuromodulatory Acrylamides

Compound Name Structural Features Biological Activity Mechanism
(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide (DM490) Furan + methyl-p-tolyl group α7 nAChR modulation Antagonizes DM497’s antinociceptive effects via opposing α7 nAChR modulation .
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Methoxyphenyl + hydroxyethyl substituents Anti-inflammatory IC50 for NO inhibition: 17.00 µM Demonstrates how polar substituents enhance anti-inflammatory activity.

Key Insights :

  • Methylation of the nitrogen (as in DM490) reduces antinociceptive efficacy compared to non-methylated analogs, indicating steric or electronic sensitivity in receptor binding .

Key Insights :

  • Hydroxymethyl and morpholine groups (as in 26b) improve water solubility, a feature absent in the target compound but critical for pharmacokinetics .
  • The oxopropenyl backbone in anticancer analogs highlights the versatility of acrylamides in drug design .

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO4C_{14}H_{15}NO_4, with a molecular weight of 261.27 g/mol. The compound features a furan ring, which is known for its reactivity and biological significance, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural components:

  • Furan and Hydroxyl Groups : These facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions.
  • Acrylamide Moiety : This part of the molecule can participate in Michael addition reactions, potentially leading to the modulation of enzyme activities.

Cytotoxic Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (lung adenocarcinoma)<10Selective cytotoxicity
A375 (melanoma)5.7Significant inhibition
HUVEC (human umbilical vein endothelial cells)1.4 - 6.2Inhibition of proliferation

The compound demonstrated selective cytotoxicity towards A375 cells with an IC50 value of 5.7 µM, indicating its potential as an anti-cancer agent. Additionally, it inhibited the proliferation of HUVEC cells induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), with IC50 values ranging from 1.4 to 6.2 µM .

Case Studies and Research Findings

  • Cytotoxic Effects on Cancer Cells : In a study assessing various compounds, this compound was found to inhibit the growth of A375 melanoma cells significantly compared to control groups . This suggests that the compound may have potential therapeutic applications in treating melanoma.
  • Mechanistic Insights : The interaction between the compound and cellular targets was explored through various assays. The presence of hydroxyl groups was shown to enhance binding affinity to target enzymes involved in cell proliferation pathways, leading to reduced cell viability in treated cultures .
  • Comparative Efficacy : When compared to established chemotherapeutic agents such as cisplatin, the compound exhibited comparable or enhanced efficacy against certain cancer cell lines, highlighting its potential as a novel anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide?

  • Methodological Answer : Synthesis requires multi-step organic reactions, typically involving coupling of furan derivatives (e.g., 2-furancarboxaldehyde) with acrylamide precursors. Key parameters include:

  • Temperature : Controlled heating (60–80°C) to prevent side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity of intermediates .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for cross-coupling steps .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (E-configuration) and furan ring substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies acrylamide C=O stretching (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. How does the compound’s solubility impact experimental design?

  • Methodological Answer : Moderate solubility in polar solvents (e.g., DMSO, ethanol) necessitates:

  • Stock Solutions : Prepare in DMSO for biological assays, with concentrations ≤10 mM to avoid precipitation .
  • Solvent Controls : Include solvent-only controls to rule out artifacts in cell-based studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) via hydrogen bonding (hydroxyl group) and π-stacking (furan rings) .
  • QSAR Analysis : Correlate substituent effects (e.g., furan vs. thiophene) with bioactivity using datasets from PubChem or ChEMBL .
  • PASS Prediction : Predict pharmacological activities (e.g., anti-inflammatory, antimicrobial) based on structural motifs .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer :

  • Design of Experiments (DOE) : Apply factorial design to test interactions between variables (e.g., temperature, catalyst loading) .
  • In Situ Monitoring : Use HPLC or FTIR to track intermediate formation and optimize reaction progress .
  • Reproducibility Protocols : Standardize reagent sources (e.g., anhydrous solvents) and inert atmospheres (N₂/Ar) .

Q. How can stability studies inform storage and handling protocols?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests room-temperature stability) .
  • Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .
  • Hygroscopicity Testing : Dynamic vapor sorption (DVS) assesses moisture uptake; desiccants are recommended for long-term storage .

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